5-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-3-ethyl-1H-benzimidazol-2-one
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Overview
Description
5-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-3-ethyl-1H-benzimidazol-2-one, also known as E64d, is a potent and irreversible inhibitor of cysteine proteases. It has been widely used in scientific research to study the role of cysteine proteases in various biological processes.
Mechanism of Action
5-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-3-ethyl-1H-benzimidazol-2-one irreversibly inhibits cysteine proteases by forming a covalent bond with the active site cysteine residue. This prevents the protease from cleaving its substrate and leads to the accumulation of undigested proteins within the cell. This compound has been shown to be a highly specific inhibitor of cysteine proteases, with little or no effect on other protease classes.
Biochemical and Physiological Effects:
This compound has been shown to induce autophagy and apoptosis in various cell types. It has also been shown to inhibit tumor cell invasion and angiogenesis. In addition, this compound has been shown to inhibit the replication of HIV and influenza viruses by blocking the activity of viral cysteine proteases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-3-ethyl-1H-benzimidazol-2-one is its high specificity for cysteine proteases. This allows researchers to selectively inhibit the activity of these proteases without affecting other protease classes. However, this compound is an irreversible inhibitor, which means that its effects cannot be reversed once it has bound to the active site of the protease. This can make it difficult to study the role of cysteine proteases in dynamic processes, such as autophagy and apoptosis.
Future Directions
There are several future directions for research on 5-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-3-ethyl-1H-benzimidazol-2-one and cysteine proteases. One area of interest is the role of cysteine proteases in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of new inhibitors that are more selective and reversible than this compound. Finally, there is a need for further research on the physiological and pathological functions of individual cysteine proteases in various biological processes.
Synthesis Methods
The synthesis of 5-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-3-ethyl-1H-benzimidazol-2-one involves several steps, starting from the reaction of 4-(2-aminophenyl)-1H-benzimidazol-2(3H)-one with ethyl chloroformate to form 4-(2-ethoxycarbonylphenyl)-1H-benzimidazol-2(3H)-one. This compound is then reacted with (S)-3-ethoxypyrrolidine-1-carbonyl chloride to form 5-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-4-(2-ethoxycarbonylphenyl)-1H-benzimidazol-2(3H)-one. Finally, this compound is treated with sodium methoxide to yield this compound.
Scientific Research Applications
5-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-3-ethyl-1H-benzimidazol-2-one has been extensively used in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to inhibit the activity of cathepsins B, H, and L, as well as other cysteine proteases. This compound has been used to study the role of cysteine proteases in autophagy, apoptosis, and tumor progression. It has also been used to investigate the role of cysteine proteases in viral infections, such as HIV and influenza.
properties
IUPAC Name |
5-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-3-ethyl-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-3-19-14-9-11(5-6-13(14)17-16(19)21)15(20)18-8-7-12(10-18)22-4-2/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H,17,21)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAALIGUQPNNDKL-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C(=O)N3CCC(C3)OCC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=CC(=C2)C(=O)N3CC[C@@H](C3)OCC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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